10-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
CAS No.:
Cat. No.: VC15288674
Molecular Formula: C19H14ClN7O3
Molecular Weight: 423.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN7O3 |
|---|---|
| Molecular Weight | 423.8 g/mol |
| IUPAC Name | 10-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
| Standard InChI | InChI=1S/C19H14ClN7O3/c1-30-13-8-10(4-7-12(13)28)17-14-15(9-2-5-11(20)6-3-9)22-23-18(29)16(14)21-19-24-25-26-27(17)19/h2-8,17,28H,1H3,(H,23,29)(H,21,24,26) |
| Standard InChI Key | HNRITVHVYATPQG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25)O |
Introduction
The compound 10-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by its unique tricyclic structure and specific functional groups. This compound has a molecular weight of approximately 353.79 g/mol and features both a 4-chlorophenyl group and a 4-hydroxy-3-methoxyphenyl moiety, which contribute to its potential biological activity and reactivity in various chemical environments.
Structural Features
-
Tricyclic Structure: The compound's heptazatricyclo structure is complex and includes multiple nitrogen atoms, which are integral to its chemical properties.
-
Functional Groups: The presence of a chloro group on the phenyl ring and hydroxy and methoxy groups on the other phenyl ring enhances its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure the formation of the desired product.
Applications
Potential applications include fields such as medicinal chemistry, where compounds with unique structural features are sought for their ability to interact with biological systems. Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of such compounds.
Related Compounds
Several compounds share structural similarities with 10-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | Similar tricyclic core; different substituents | Exhibits distinct biological activity due to different phenolic substitution |
| 10-(2-chlorophenyl)-8-(4-hydroxyphenyl)-2,4-dihydroxyquinone | Contains hydroxyl groups; quinone structure | Potentially different reactivity due to quinone functionality |
| 4-Chloro-N-(1-naphthalenesulfonyl)aniline | Contains sulfonamide; different aromatic system | Different solubility and interaction profiles |
These compounds highlight variations in functional groups and structural arrangements that may influence their biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume